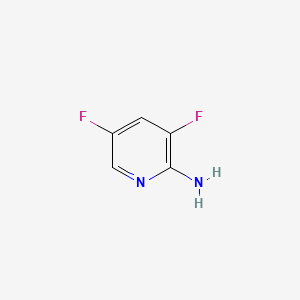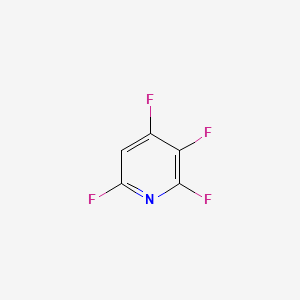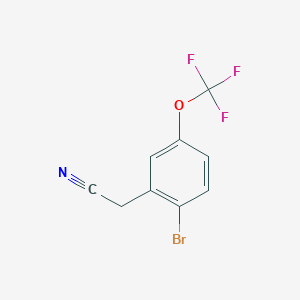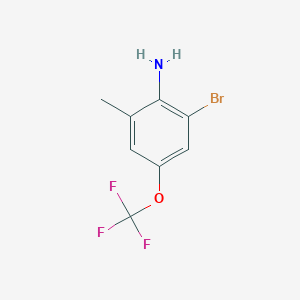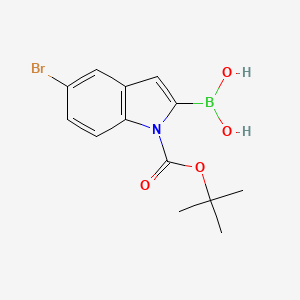
(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
描述
(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a boronic acid derivative featuring a brominated indole core with a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Protection of Indole Nitrogen: The brominated indole is then protected by introducing a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Boronic Acid Formation: The protected brominated indole undergoes a lithiation reaction using n-butyllithium, followed by treatment with trimethyl borate to form the boronic acid derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo various substitution reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with different boronic acids or esters to form new carbon-carbon bonds.
Oxidation and Reduction: The indole core can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Protection and Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can then be further functionalized.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene) are commonly used.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products:
Cross-Coupling Products: Various biaryl compounds are formed through Suzuki-Miyaura cross-coupling reactions.
Deprotected Amines: Removal of the Boc group yields the corresponding amine derivatives.
科学研究应用
(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is explored for its potential in developing new pharmaceuticals, especially those targeting specific biological pathways.
Industry: The compound’s reactivity makes it valuable in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid largely depends on its application. In cross-coupling reactions, the boronic acid moiety participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes. The Boc group serves as a protecting group, ensuring selective reactions at other sites of the molecule.
相似化合物的比较
(5-Bromo-1H-indol-2-yl)boronic acid: Lacks the Boc protecting group, making it more reactive but less selective in certain reactions.
(5-Bromo-1-(methoxycarbonyl)-1H-indol-2-yl)boronic acid: Features a methoxycarbonyl group instead of a Boc group, offering different reactivity and protection properties.
(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)boronic acid: Similar structure but with the boronic acid moiety at a different position, affecting its reactivity and applications.
Uniqueness: (5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is unique due to the presence of both the bromine atom and the Boc protecting group, which together provide a balance of reactivity and selectivity, making it a valuable intermediate in organic synthesis and drug development.
属性
IUPAC Name |
[5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYTXZMVOGZESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383344 | |
| Record name | [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475102-13-7 | |
| Record name | [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


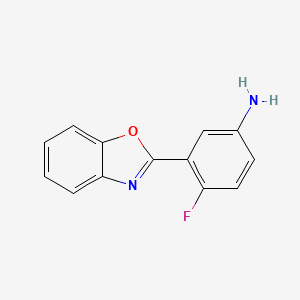

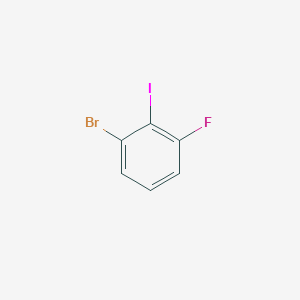
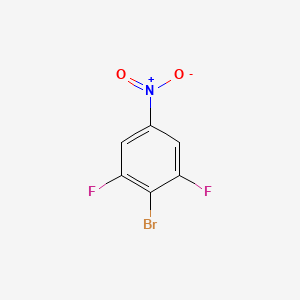
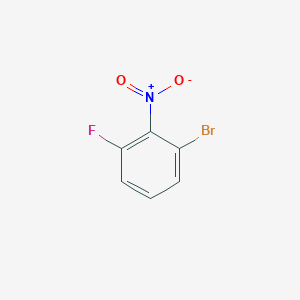
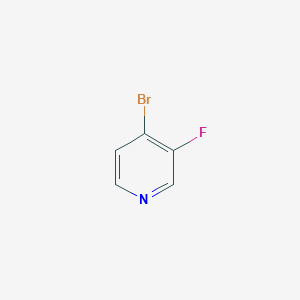
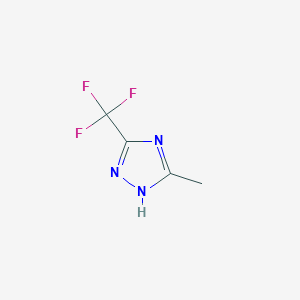
![(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone](/img/structure/B1273218.png)
